beta-Endorphin (1-31)

Description

Properties

IUPAC Name |

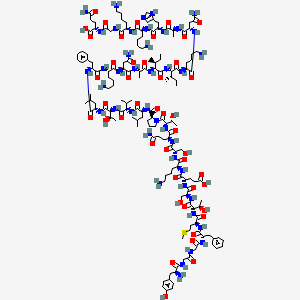

(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241)/t82-,83-,84-,85-,86+,87+,88+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,122-,123-,124-,125-,126-,127-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQALISCIMNBRAE-XJTHNYJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C155H250N42O44S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208602 | |

| Record name | beta-Endorphin (1-31) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59887-17-1 | |

| Record name | beta-Endorphin (1-31) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059887171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endorphin (1-31) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Endogenous Analgesic: A Technical Guide to the Pain-Modulating Actions of β-Endorphin (1-31)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate mechanisms of endogenous pain control represent a frontier of untapped therapeutic potential. Among the key players in this internal pharmacy is β-endorphin (1-31), a potent opioid neuropeptide with an analgesic capacity reported to be 18 to 33 times that of morphine.[1] This guide provides a deep dive into the molecular and cellular actions of β-endorphin in pain modulation, offering a synthesized resource for researchers and drug development professionals. Our focus is on the causal chain of events, from receptor binding to synaptic inhibition, that underlies its profound analgesic effects.

Section 1: The Molecular Architecture of β-Endorphin-Mediated Analgesia

β-Endorphin is an endogenous opioid neuropeptide produced in neurons within the central and peripheral nervous systems.[1] It is derived from the precursor protein proopiomelanocortin (POMC).[1] The primary mechanism of β-endorphin's analgesic action is its function as an agonist at G-protein coupled receptors (GPCRs), most notably the mu-opioid receptor (MOR).[1][2][3]

Receptor Engagement: A High-Affinity Interaction

β-endorphin exhibits the highest binding affinity for the MOR among all endogenous opioids.[1] This interaction initiates a conformational change in the receptor, triggering a cascade of intracellular signaling events. While MOR is its primary target, β-endorphin can also act on delta-opioid receptors (DORs).[2][3] The specificity and functional outcome of this binding can be quantified using techniques such as radioligand binding assays.

Intracellular Signaling Cascade: The G-Protein Relay

Upon binding to the MOR, β-endorphin stabilizes a receptor conformation that promotes the coupling of intracellular heterotrimeric G-proteins, specifically of the Gi/o family.[4][5] This coupling instigates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits.[4][6] These dissociated subunits are the primary effectors of downstream signaling, leading to a reduction in neuronal excitability.

A critical consequence of Gi/o activation is the inhibition of adenylyl cyclase .[4][7] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting adenylyl cyclase, β-endorphin reduces intracellular cAMP levels, which in turn decreases the activity of protein kinase A (PKA). This reduction in PKA activity has widespread effects on neuronal function, contributing to the overall inhibitory effect on nociceptive transmission.

Diagram: β-Endorphin Signaling Pathway at the Mu-Opioid Receptor

Caption: β-Endorphin binding to MOR activates Gi/o proteins, leading to downstream effects.

Section 2: Synaptic Mechanisms of Pain Inhibition

The signaling cascade initiated by β-endorphin translates into profound effects at the synaptic level, both presynaptically and postsynaptically, to dampen the transmission of pain signals.

Presynaptic Inhibition: Stemming the Nociceptive Tide

A primary mechanism of β-endorphin's analgesic effect is the inhibition of neurotransmitter release from the presynaptic terminals of nociceptive neurons.[8][9] This is achieved through two main actions of the Gβγ subunit:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The influx of calcium through VGCCs is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[1] The Gβγ subunit directly interacts with and inhibits these channels, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters such as glutamate and Substance P .[1] Substance P plays a crucial role in sensitizing postsynaptic neurons to pain signals.[1]

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit also activates GIRK channels on the presynaptic terminal.[4] This leads to an efflux of potassium ions, causing hyperpolarization of the presynaptic membrane. This hyperpolarization makes it more difficult for an action potential to trigger the opening of VGCCs, further reducing neurotransmitter release.

Postsynaptic Inhibition: Quieting the Response

On the postsynaptic neuron, β-endorphin binding to MORs also leads to an activation of GIRK channels by the Gβγ subunit.[10][11] The resulting potassium efflux hyperpolarizes the postsynaptic membrane, moving its membrane potential further away from the threshold required to fire an action potential. This makes the neuron less responsive to any excitatory signals it does receive, effectively dampening the propagation of the pain signal.[6]

Section 3: Neuroanatomical Circuits of β-Endorphin-Mediated Analgesia

The pain-modulating effects of β-endorphin are not confined to a single location but are exerted at multiple levels of the nervous system.

The Descending Pain Inhibitory Pathway

A key site of β-endorphin action is within the descending pain modulatory system.[12] This system originates in brain regions such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM) and projects down to the dorsal horn of the spinal cord.[13] β-endorphin released in the PAG can inhibit GABAergic interneurons.[1][14] Since these GABAergic neurons normally inhibit the descending pain inhibitory pathway, their inhibition by β-endorphin leads to a disinhibition, or activation, of this descending pathway.[15] This, in turn, suppresses the transmission of pain signals at the level of the spinal cord.[12]

Peripheral Analgesia

β-Endorphin also exerts analgesic effects in the peripheral nervous system (PNS).[1][16] During inflammation, immune cells such as T-lymphocytes can be recruited to the site of injury and release β-endorphin.[1] This locally released β-endorphin can then act on opioid receptors present on the peripheral terminals of sensory neurons, inhibiting the transmission of pain signals from the periphery to the central nervous system.[16][17] This peripheral action involves the inhibition of Substance P release.[1]

Section 4: Experimental Methodologies for Studying β-Endorphin Function

A comprehensive understanding of β-endorphin's mechanism of action relies on a variety of well-established experimental techniques.

Radioligand Binding Assays

These assays are fundamental for characterizing the interaction of β-endorphin with its receptors.[18][19] They allow for the determination of key parameters such as binding affinity (Kd) and receptor density (Bmax).

High-Level Protocol for a Competitive Radioligand Binding Assay:

-

Membrane Preparation: Homogenize tissue or cells expressing the opioid receptor of interest (e.g., MOR) to isolate cell membranes.

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of unlabeled β-endorphin.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically through rapid filtration.

-

Quantification: Measure the amount of radioactivity bound to the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of β-endorphin to determine the half-maximal inhibitory concentration (IC50), which can be used to calculate the binding affinity (Ki).

Diagram: Experimental Workflow for a Radioligand Binding Assay

Caption: A simplified workflow for determining the binding affinity of β-endorphin.

Electrophysiology

Techniques like patch-clamp electrophysiology are invaluable for directly measuring the effects of β-endorphin on ion channel activity and neuronal excitability.[20]

High-Level Protocol for Whole-Cell Patch-Clamp Recording:

-

Slice Preparation: Prepare acute brain slices containing neurons from a region of interest (e.g., PAG or dorsal horn).

-

Cell Visualization: Identify individual neurons using microscopy.

-

Patching: Use a glass micropipette to form a high-resistance seal with the membrane of a neuron and then rupture the membrane to gain electrical access to the cell's interior.

-

Recording: Record the neuron's membrane potential or ionic currents in response to the application of β-endorphin. This can reveal changes in ion channel conductance and firing properties.

-

Data Analysis: Analyze the recorded traces to quantify changes in membrane potential, input resistance, and the frequency and amplitude of synaptic currents.

In Vivo Pain Models

Animal models are essential for studying the overall analgesic effect of β-endorphin in a living organism.[21][22] These models can be broadly categorized into models of acute, inflammatory, and neuropathic pain.[23]

Commonly Used In Vivo Pain Models:

| Model Type | Description | Key Readouts |

| Acute Pain | Models involving a brief, noxious stimulus. | Tail-flick latency, hot plate latency, paw withdrawal threshold.[23] |

| Inflammatory Pain | Pain induced by the injection of an inflammatory agent (e.g., carrageenan, Complete Freund's Adjuvant).[21][23][24][25] | Paw edema, thermal hyperalgesia, mechanical allodynia. |

| Neuropathic Pain | Pain resulting from nerve injury (e.g., chronic constriction injury, spinal nerve ligation).[21][24] | Mechanical allodynia, thermal hyperalgesia, spontaneous pain behaviors. |

Section 5: Conclusion and Future Directions

β-endorphin (1-31) is a cornerstone of the body's natural defense against pain. Its potent analgesic effects are a direct result of its high-affinity binding to mu-opioid receptors and the subsequent activation of a multifaceted signaling cascade that ultimately suppresses nociceptive transmission at both the central and peripheral levels. A thorough understanding of this mechanism of action is paramount for the development of novel analgesics that can harness the power of the endogenous opioid system while minimizing the adverse effects associated with exogenous opioids.

Future research should focus on elucidating the subtle differences in signaling pathways activated by β-endorphin versus clinically used opioids, which may hold the key to designing safer and more effective pain therapies. Furthermore, exploring the regulation of β-endorphin release and the factors that influence its bioavailability in different pain states will undoubtedly open new avenues for therapeutic intervention.

References

-

Wikipedia. β-Endorphin. [Link]

-

Rodríguez-Muñoz, M., et al. (2022). αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers. International Journal of Molecular Sciences, 24(1), 582. [Link]

-

Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]

-

Rodríguez-Muñoz, M., et al. (2022). αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers. International Journal of Molecular Sciences, 24(1), 582. [Link]

-

Farris, C. W., et al. (2022). Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism. Cells, 11(21), 3418. [Link]

-

Neuroscientifically Challenged. (2020). 2-Minute Neuroscience: Beta-Endorphin. YouTube. [Link]

-

Sprouse-Blum, A. S., et al. (2010). Understanding Endorphins and Their Importance in Pain Management. Hawaii Medical Journal, 69(3), 70-71. [Link]

-

Chieng, B., & Williams, J. T. (1998). Opioids hyperpolarize beta-endorphin neurons via mu-receptor activation of a potassium conductance. The Journal of Neuroscience, 18(24), 10321-10329. [Link]

-

Hartwig, A. C. (1991). Peripheral beta-endorphin and pain modulation. Anesthesia Progress, 38(3), 75-78. [Link]

-

MDPI. (n.d.). β-Endorphin. Encyclopedia. [Link]

-

Eurofins DiscoverX. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Taylor & Francis. (n.d.). β-endorphin – Knowledge and References. [Link]

-

Hajarol Asvadi, N. (2015). Beta-endorphin biotransformation and modulation of inflammatory signals. The University of Queensland. [Link]

-

Corder, G., et al. (2018). Endogenous opioid peptides in the descending pain modulatory circuit. Neuropharmacology, 137, 251-260. [Link]

-

Ossipov, M. H., et al. (2010). Central modulation of pain. The Journal of Clinical Investigation, 120(11), 3779-3787. [Link]

-

Chieng, B., & Williams, J. T. (1998). Opioids hyperpolarize β-endorphin neurons via μ-receptor activation of a potassium conductance. The Journal of Neuroscience, 18(24), 10321-10329. [Link]

-

Feltenstein, M. W., & See, R. E. (2023). Biochemistry, Endorphin. In StatPearls. StatPearls Publishing. [Link]

-

Cabot, P. J., & Grandy, D. K. (2012). Biotransformation of beta-endorphin and possible therapeutic implications. Frontiers in Pharmacology, 3, 11. [Link]

-

Patsnap. (2025). What in vivo models are used for pain studies?. Synapse. [Link]

-

Zhang, R., et al. (2018). The Involvement of Descending Pain Inhibitory System in Electroacupuncture-Induced Analgesia. Frontiers in Neuroscience, 12, 16. [Link]

-

Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]

-

Corder, G., et al. (2023). Mu Receptors. In StatPearls. StatPearls Publishing. [Link]

-

Mogil, J. S. (2012). An overview of animal models of pain: disease models and outcome measures. Pain, 153(12), 2335-2342. [Link]

-

Mogil, J. S. (2022). Animal Models for Translational Pain Research. eLife, 11, e77789. [Link]

-

Charles River Laboratories. (n.d.). In Vivo Pain Models. [Link]

-

Parent, A., et al. (2022). Evidence for Endogenous Opioid Dependence Related to Latent Sensitization in a Rat Model of Chronic Inflammatory Pain. International Journal of Molecular Sciences, 23(19), 11379. [Link]

-

Leconte, J. (1992). Physiology of beta-endorphins. A close-up view and a review of the literature. Annales de cardiologie et d'angeiologie, 41(10), 553-560. [Link]

-

Jiang, Z. G., & North, R. A. (1991). Pre- and postsynaptic inhibition by opioids in rat striatum. The Journal of Neuroscience, 11(1), 35-40. [Link]

-

Livingston, K. E., & Traynor, J. R. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e33333. [Link]

-

DFW Anesthesia Professionals. (2020). The Physiology of Endorphins. [Link]

-

Traynor, J. R., & Reisine, T. (1992). Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot. Molecular Pharmacology, 42(4), 643-650. [Link]

-

Leconte, J. (1992). Physiology of beta-endorphins. A close-up view and a review of the literature. Annales de cardiologie et d'angeiologie, 41(10), 553-560. [Link]

-

Clark, M. J., et al. (2006). Endogenous regulators of G protein signaling differentially modulate full and partial mu-opioid agonists at adenylyl cyclase as predicted by a collision coupling model. Molecular Pharmacology, 70(4), 1363-1372. [Link]

-

Wikipedia. Presynaptic inhibition. [Link]

- Blausen.com staff (2014). "Medical gallery of Blausen Medical 2014". WikiJournal of Medicine1 (2). DOI:10.15347/wjm/2014.010. ISSN 2002-4436.

-

Selley, D. E., et al. (1995). Effects of beta-endorphin on mu and delta opioid receptor-coupled G-protein activity: low-Km GTPase studies. The Journal of Pharmacology and Experimental Therapeutics, 275(2), 796-804. [Link]

-

Miess, E., et al. (2018). β-Arrestin2, interacting with phosphodiesterase 4, regulates synaptic release probability and presynaptic inhibition by opioids. Proceedings of the National Academy of Sciences of the United States of America, 115(11), 2890-2895. [Link]

-

Veening, J. G., & Barendregt, H. P. (2015). The effects of Beta-Endorphin: state change modification. Fluids and Barriers of the CNS, 12, 3. [Link]

Sources

- 1. β-Endorphin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Effects of beta-endorphin on mu and delta opioid receptor-coupled G-protein activity: low-Km GTPase studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Gi/o-coupled receptors compete for signaling to adenylyl cyclase in SH-SY5Y cells and reduce opioid-mediated cAMP overshoot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Presynaptic inhibition - Wikipedia [en.wikipedia.org]

- 10. Opioids hyperpolarize beta-endorphin neurons via mu-receptor activation of a potassium conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 12. m.youtube.com [m.youtube.com]

- 13. JCI - Central modulation of pain [jci.org]

- 14. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endogenous opioid peptides in the descending pain modulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peripheral beta-endorphin and pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. revvity.com [revvity.com]

- 20. Physiology of beta-endorphins. A close-up view and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What in vivo models are used for pain studies? [synapse.patsnap.com]

- 22. iasp-pain.org [iasp-pain.org]

- 23. criver.com [criver.com]

- 24. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evidence for Endogenous Opioid Dependence Related to Latent Sensitization in a Rat Model of Chronic Inflammatory Pain | MDPI [mdpi.com]

The Body's Own Morphine: A Historical and Technical Perspective on the Discovery of β-Endorphin (1-31)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This whitepaper provides a detailed exploration of the discovery of β-endorphin, tracing the scientific journey from a fundamental paradox of neuropharmacology to the isolation and characterization of one of the body's most potent endogenous opioids. We will examine the key experiments, the intellectual leaps, and the technical methodologies that defined this pivotal era in neuroscience, offering a robust historical and technical guide for today's researchers.

The Pre-Discovery Era: A Receptor Without a Ligand

The story of β-endorphin begins not with its discovery, but with a compelling question that emerged from the study of opiates like morphine. For centuries, the analgesic and euphoric properties of opium, derived from the poppy plant, were well-known.[1] By the mid-20th century, morphine had been isolated and its powerful effects were a cornerstone of pain management, but also a source of widespread addiction.[1][2] This presented a significant biological puzzle: why would the human brain possess highly specific receptors for a compound produced by a flower?[3]

The prevailing logic suggested that the body must produce its own, endogenous substance that naturally binds to these receptors. This hypothesis set the stage for a scientific race. The critical breakthrough came in 1973 when three independent research groups—led by Candace Pert and Solomon Snyder; Eric Simon; and Lars Terenius—successfully demonstrated the existence of specific opiate binding sites, or receptors, in the central nervous system.[3][4] This discovery transformed the search for an "endogenous morphine" from a speculative idea into a tangible scientific quest with a clear biological target.

The First Breakthrough: The Enkephalins

The first to isolate and identify an endogenous opioid were John Hughes and Hans Kosterlitz in 1975.[3][5] From pig brain extracts, they identified two small peptides, each only five amino acids long: Met-enkephalin and Leu-enkephalin (from the Greek en kephale, meaning "in the head").[5] These pentapeptides exhibited morphine-like activity, confirming the endogenous ligand hypothesis.[3]

However, the enkephalins presented their own set of questions. While potent, their painkilling effects were weak and transient, suggesting they were rapidly degraded in the body. This led researchers to believe that other, more stable and powerful endogenous opioids might exist.

The Main Event: Isolation and Identification of β-Endorphin

The search for a more potent opioid led to the pituitary gland, a master regulator of the endocrine system. In the 1960s, neurochemist Choh Hao Li at the University of California, San Francisco, had been studying hormones from the pituitary gland.[3] While investigating fat-metabolizing substances from camel pituitaries, he isolated a peptide he named β-endorphin but set it aside as its function was unknown at the time.[3]

The crucial connection was made after the discovery of the enkephalins. Li realized that the amino acid sequence of Met-enkephalin was identical to the first five amino acids of his previously isolated β-endorphin.[3][6] This was the "aha!" moment. He and his colleague David Chung revisited the peptide, formally isolating and sequencing the 31-amino-acid-long peptide from camel pituitary glands in 1976.[4][5][6] They named it β-endorphin, a portmanteau of "endogenous" and "morphine," signifying it as the body's internal morphine.

Subsequent testing revealed its extraordinary potency. When injected directly into the brain, β-endorphin was found to be up to 48 times more powerful than morphine as an analgesic.[3] Unlike the fleeting action of the enkephalins, β-endorphin produced profound and long-lasting pain relief.

Comparative Properties of Early Endogenous Opioids

| Feature | Enkephalins (Met/Leu) | β-Endorphin (1-31) |

| Year Discovered | 1975 | 1976 |

| Key Scientists | Hughes & Kosterlitz | Li & Chung |

| Primary Source | Pig Brain | Camel/Human Pituitary Glands[6][7][8] |

| Length (Amino Acids) | 5 | 31 |

| Relative Potency | Weaker, transient effects | High, long-lasting analgesia (up to 48x morphine)[3] |

| N-Terminal Sequence | Tyr-Gly-Gly-Phe-Met/Leu | Tyr-Gly-Gly-Phe-Met...[6] |

The Bigger Picture: The Pro-Opiomelanocortin (POMC) Precursor

Further research revealed another layer of elegant biological complexity: β-endorphin is not synthesized on its own. Instead, it is cleaved from a much larger precursor protein called pro-opiomelanocortin (POMC) .[6][9][10] The discovery of POMC in the late 1970s was a landmark in molecular endocrinology, showing how a single gene can give rise to multiple, functionally distinct peptide hormones.[9][10][11]

POMC is synthesized in cells of the pituitary gland and neurons in the hypothalamus.[6][11] Within the cell's secretory pathway, specific enzymes known as prohormone convertases (PCs) cleave POMC at defined sites.[9][12][13]

-

In the anterior pituitary , which is rich in the enzyme PC1/3 , POMC is primarily processed to yield Adrenocorticotropic Hormone (ACTH) and β-lipotropin.[11][12]

-

In the intermediate pituitary and the hypothalamus , the presence of both PC1/3 and a second enzyme, PC2 , allows for further processing. PC2 cleaves β-lipotropin to yield γ-lipotropin and, crucially, β-endorphin.[5]

This co-synthesis explains the coordinated release of ACTH (a key stress hormone) and β-endorphin (a potent analgesic and stress-reducer) from the pituitary gland in response to stress and pain.

Diagram: POMC Processing Pathway

Below is a diagram illustrating the differential processing of the POMC precursor protein in different tissues to generate β-endorphin and other key hormones.

Caption: Differential processing of the POMC precursor by prohormone convertases.

Technical Methodologies: The Experimental Workflow

The isolation and characterization of β-endorphin relied on a combination of classic protein purification and analytical techniques. The general workflow was a multi-step process designed to separate the target peptide from a complex mixture of other pituitary proteins and hormones.

Representative Protocol: Isolation and Analysis of β-Endorphin from Pituitary Tissue

This protocol is a synthesized representation of the methodologies described in the literature of the era.[7][14]

1. Tissue Extraction:

- Rationale: To lyse cells and solubilize peptides while minimizing proteolytic degradation.

- Procedure:

- Obtain frozen pituitary glands (e.g., camel, human, bovine).[6][7][15]

- Homogenize the tissue in an acidified acetone solution (e.g., 80% acetone, 20% 0.1 M HCl). The acid denatures proteases, and the acetone precipitates larger proteins.

- Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris and precipitated proteins.

- Collect the supernatant containing the smaller peptides. Evaporate the acetone under vacuum.

2. Chromatographic Purification (Multi-Step):

- Rationale: To separate peptides based on different physicochemical properties (size, charge, hydrophobicity). A multi-modal approach is essential for achieving high purity.

- Step 2A: Gel Filtration Chromatography (e.g., Sephadex G-75):

- Equilibrate the column with a suitable buffer (e.g., 0.1 M acetic acid).

- Load the concentrated extract onto the column.

- Elute with the equilibration buffer, collecting fractions. Peptides are separated by size, with larger molecules eluting first.

- Assay fractions for opioid activity using a Radioimmunoassay (RIA) specific for β-endorphin or a receptor binding assay. Pool the active fractions.

- Step 2B: Ion Exchange Chromatography (e.g., CM-cellulose):

- Equilibrate the cation-exchange column with a low-ionic-strength buffer at a specific pH.

- Load the pooled, active fractions from the previous step.

- Elute with a salt gradient (e.g., 0 to 0.5 M NaCl). Peptides are separated based on their net positive charge.

- Again, assay the collected fractions and pool the active peak corresponding to β-endorphin.

- Step 2C: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Load the sample onto a C18 column.

- Elute with a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). Peptides are separated by hydrophobicity.

- This final step typically yields a highly purified peptide.

3. Structural Characterization:

- Rationale: To confirm the identity and primary structure of the purified peptide.

- Procedure:

- Amino Acid Analysis: Hydrolyze the peptide into its constituent amino acids and quantify each one to confirm the composition matches the theoretical sequence of β-endorphin.[7]

- Edman Degradation Sequencing: Sequentially remove, identify, and quantify the N-terminal amino acid, cycle by cycle, to determine the primary amino acid sequence.[14] This was the gold-standard method for protein sequencing at the time.

Diagram: Experimental Workflow for β-Endorphin Isolation

Caption: A multi-step workflow for the purification of β-endorphin.

Conclusion and Historical Perspective

The discovery of β-endorphin was more than the identification of a new peptide; it fundamentally shifted our understanding of pain, stress, and reward. It validated the concept of the brain as its own pharmacy, capable of producing powerful analgesics. This research opened the floodgates to modern neuroscience, leading to the discovery of other endogenous opioid families like the dynorphins and the characterization of multiple opioid receptor subtypes (μ, δ, κ).[16]

For drug development professionals, the story of β-endorphin serves as a powerful case study. It highlights the research paradigm of starting with a receptor to find its natural ligand, a strategy that continues to drive pharmaceutical innovation. Understanding the potent, but addictive, nature of these endogenous systems underscores the persistent challenge in the field: designing analgesics that capture the therapeutic power of opioids without their significant liabilities.[3] The journey to uncover β-endorphin laid a critical foundation for our current understanding of neuroendocrinology and continues to inform the quest for safer and more effective pain therapies.

References

- Isolation and Characterization of beta-endorphin-(1-9)

- β-Endorphin - Wikipedia. Wikipedia.

- 60 YEARS OF POMC: Biosynthesis, trafficking, and secretion of pro-opiomelanocortin-derived peptides in - Journal of Molecular Endocrinology. Journal of Molecular Endocrinology.

- POMC: The Physiological Power of Hormone Processing - PMC.

- A Science Odyssey: People and Discoveries: Role of endorphins discovered. PBS.

- POMC: The Physiological Power of Hormone Processing. American Physiological Society.

- Endorphins - Wikipedia. Wikipedia.

- 60 YEARS OF POMC: Biosynthesis, trafficking, and secretion of pro-opiomelanocortin-derived peptides - PubMed.

- Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC.

- Beta-endorphin-related peptides in the human pituitary. Isolation and characterization of major immunoreactive peptides, including the formerly unrecognized peptide beta-endorphin 1-18 - PubMed.

- A Brief History of Opioids in the U.S. | Hopkins Bloomberg Public Health Magazine. Johns Hopkins Bloomberg School of Public Health.

- beta-endorphin | chemical compound | Britannica. Encyclopaedia Britannica.

- Physiology of beta-endorphins. A close-up view and a review of the literature.

- Opioids' Long Shadow | Journal of Ethics | American Medical Associ

- Historical analysis of opiods epidemic in United St

- Isolation and characterization of beta-endorphin-like peptides from bovine brains - NIH.

- Isolation, characterization and opiate activity of β-endorphin from human pituitary glands.

- Opioid epidemic in the United St

- Study: Since The 1970s, Drug Overdoses Have Grown Exponentially | WEKU. WEKU.

- STANFORD UNIVERSITY MEDICAL CENTER. Stanford University.

Sources

- 1. magazine.publichealth.jhu.edu [magazine.publichealth.jhu.edu]

- 2. journalofethics.ama-assn.org [journalofethics.ama-assn.org]

- 3. A Science Odyssey: People and Discoveries: Role of endorphins discovered [pbs.org]

- 4. rpsg.org.uk [rpsg.org.uk]

- 5. Endorphins - Wikipedia [en.wikipedia.org]

- 6. β-Endorphin - Wikipedia [en.wikipedia.org]

- 7. Beta-endorphin-related peptides in the human pituitary. Isolation and characterization of major immunoreactive peptides, including the formerly unrecognized peptide beta-endorphin 1-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, characterization and opiate activity of β-endorphin from human pituitary glands | Scilit [scilit.com]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. 60 YEARS OF POMC: Biosynthesis, trafficking, and secretion of pro-opiomelanocortin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and characterization of beta-endorphin-(1-9) from human and rat pituitaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation and characterization of beta-endorphin-like peptides from bovine brains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. med.stanford.edu [med.stanford.edu]

physiological functions of endogenous beta-endorphin (1-31)

An In-Depth Technical Guide to the Physiological Functions of Endogenous Beta-Endorphin (1-31)

Authored by Gemini, Senior Application Scientist

Foreword: Beyond Analgesia - A Systemic Modulator

Beta-endorphin (1-31), the full-length, biologically active form of this potent endogenous opioid peptide, is most renowned for its powerful analgesic properties, estimated to be 18 to 33 times more potent than morphine on a molar basis[1][2]. However, to confine our understanding of beta-endorphin to pain relief is to overlook its profound and systemic influence on homeostasis. It is a critical signaling molecule that integrates the body's response to a vast array of stimuli, from physical stress and pain to emotional states and immune challenges.

This guide moves beyond a surface-level description of functions. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of beta-endorphin's role in physiology. We will explore its lifecycle from synthesis to receptor interaction and delve into its multifaceted functions, providing not just the "what" but the "how" and "why," supported by field-proven experimental methodologies. Our narrative is built on the principle that a thorough understanding of the endogenous system is the bedrock upon which effective therapeutic innovation is built.

Section 1: The Origin and Molecular Identity of Beta-Endorphin (1-31)

Biosynthesis: From the POMC Gene to a Potent Peptide

Beta-endorphin does not arise in isolation. It is a product of the complex, tissue-specific post-translational processing of a large precursor protein called proopiomelanocortin (POMC) [3][4][5][6]. The POMC gene provides the blueprint for this precursor, which is expressed in various tissues, most notably the corticotroph cells of the anterior pituitary gland, the melanotrophs of the intermediate pituitary, and a distinct population of neurons in the arcuate nucleus of the hypothalamus[3][7][8].

The journey from POMC to active beta-endorphin is a multi-step enzymatic cascade primarily orchestrated by prohormone convertases (PCs).

-

Initial Cleavage (PC1): In the anterior pituitary, Prohormone Convertase 1 (PC1) cleaves POMC into adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH)[3][7]. This co-synthesis is physiologically critical, as it ensures the simultaneous release of ACTH (to stimulate cortisol production) and β-endorphin's precursor in response to stress[3][7].

-

Final Cleavage (PC2): Prohormone Convertase 2 (PC2) then cleaves β-LPH to yield γ-lipotropic hormone and the 31-amino-acid C-terminal fragment, β-endorphin (1-31) [3][7].

It is crucial to note that further processing can occur, leading to shorter, less active, or even antagonistic forms like β-endorphin (1-27)[2]. The full analgesic potency resides exclusively in the β-endorphin (1-31) form, which is the primary variant found in the anterior pituitary and key brain regions like the hypothalamus[2][7].

Receptor Interactions: A High-Affinity Agonist

Beta-endorphin exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs)[2][3]. While it can interact with multiple opioid receptor subtypes, its primary and highest affinity is for the mu-opioid receptor (MOR) [2][3]. It also demonstrates significant, though lesser, affinity for the delta-opioid receptor (DOR) and minimal interaction with the kappa-opioid receptor (KOR)[3].

The binding of beta-endorphin to the MOR initiates a cascade of intracellular events that collectively reduce neuronal excitability.

Beta-Endorphin Signaling Pathway

Caption: Signal transduction cascade following beta-endorphin binding to the mu-opioid receptor.

Section 2: Core Physiological Functions

Pain Modulation and Analgesia

This is the most well-documented function of beta-endorphin. It produces potent analgesia by acting at multiple levels of the nervous system.

-

Peripheral Nervous System (PNS): At the site of injury or inflammation, immune cells can synthesize and release beta-endorphin[9][10]. Here, it binds to presynaptic MORs on the terminals of primary afferent (pain-sensing) neurons. This binding inhibits the release of pro-nociceptive neurotransmitters, most notably Substance P , thereby dampening the transmission of pain signals from the periphery to the spinal cord[1][9].

-

Central Nervous System (CNS):

-

Spinal Cord: Beta-endorphin acts on MORs in the dorsal horn of the spinal cord to inhibit the activation of second-order neurons that relay pain signals to the brain[11].

-

Brain: In brain regions like the periaqueductal gray (PAG), beta-endorphin inhibits the release of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid)[1][9]. This "disinhibition" enhances the activity of descending pain-control pathways that suppress pain signaling at the spinal level. This GABAergic inhibition also contributes to the euphoric feelings associated with opioid action by allowing for greater dopamine release in reward circuits[1][9].

-

Stress Response and the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Beta-endorphin is a key player in the body's response to stress. During a stressful event, the hypothalamus releases corticotropin-releasing hormone (CRH)[3][7]. CRH stimulates the anterior pituitary to process POMC, leading to the co-release of ACTH and beta-endorphin into the bloodstream[3][7].

This dual release serves several purposes:

-

Analgesia: It provides immediate pain relief, a crucial adaptive response during "fight or flight" situations.

-

Modulation of the Stress Response: Beta-endorphin is believed to exert a negative feedback effect on the HPA axis, helping to regulate and ultimately dampen the stress response to prevent over-activation[12][13]. This creates a homeostatic balance. Insufficient beta-endorphin levels may lead to a compromised ability to cope with stress[12][14].

Immunomodulation: A Bidirectional Influence

The interaction between beta-endorphin and the immune system is complex and often described as biphasic or bidirectional. It is a key molecule in the neuro-immune axis, with opioid receptors being expressed on various immune cells, including lymphocytes and macrophages[3].

-

Anti-inflammatory Effects: Generally, beta-endorphin is considered to have anti-inflammatory properties. It can inhibit the proliferation of splenocytes and T-cells and suppress the production of pro-inflammatory cytokines while promoting anti-inflammatory cytokines[2][15][16]. This may serve as a feedback mechanism to prevent an excessive immune response during stress or inflammation[17].

-

Pro-inflammatory/Stimulatory Effects: Conversely, some studies show that beta-endorphin can enhance the activity of Natural Killer (NK) cells and cytotoxic T lymphocytes[2][18]. At low concentrations, it has been shown to enhance specific antibody production in vitro, whereas higher concentrations are inhibitory[18].

This functional duality suggests that beta-endorphin's role is not simply to suppress immunity, but to modulate it in a context-dependent manner, helping to maintain immune homeostasis.

Endocrine System Regulation

Beyond its role in the HPA axis, beta-endorphin influences the secretion of several other hormones. Intravenous administration of beta-endorphin has been shown to stimulate the release of:

-

Prolactin

-

Glucagon

-

Corticosterone and Aldosterone[19]

Its hyperglycemic effect is believed to be mediated, at least in part, by stimulating glucagon release from the pancreas[20]. These effects highlight its role as a broad neurohormone that helps coordinate metabolic and endocrine responses throughout the body[21].

Reward, Mood, and Behavior

Beta-endorphin is critically involved in the neural circuits of reward and pleasure. Natural rewards such as palatable food, exercise, and social interaction can trigger its release[9][22].

-

Mechanism of Reward: The rewarding properties are largely mediated through its interaction with the mesolimbic dopamine system[23][24]. By binding to MORs on GABAergic interneurons in the Ventral Tegmental Area (VTA), beta-endorphin inhibits GABA release. This removes the "brake" on dopamine neurons, leading to increased dopamine release in the Nucleus Accumbens (NAc), a key event in reward processing and reinforcement[1][3].

-

Addiction: This same pathway is pathologically hijacked by drugs of abuse[23][25][26][27]. The powerful rewarding effects of exogenous opioids are due to their direct and potent activation of this system. Evidence suggests that beta-endorphin is a common modulating element in the reward pathways for various addictive substances, including alcohol and cocaine[23].

Section 3: Methodologies for Studying Beta-Endorphin

Investigating the physiological functions of beta-endorphin requires robust and validated methodologies for both its quantification and the assessment of its biological effects.

Quantification: Plasma Beta-Endorphin Radioimmunoassay (RIA)

Causality Behind the Method: RIA is the gold-standard technique for quantifying peptide hormones like beta-endorphin in biological fluids. Its high sensitivity (detecting picogram levels) and specificity (when using a high-quality antibody) are essential due to the low circulating concentrations of the peptide[28][29]. The protocol requires an extraction step because plasma contains proteases that can degrade the peptide and other substances (like β-lipotropin) that may cross-react with the antibody[28][30]. Silicic acid extraction is a common and effective method to purify and concentrate the peptide from the complex plasma matrix[28].

Step-by-Step Protocol: RIA for Rat Plasma Beta-Endorphin

-

Blood Collection:

-

Collect whole blood from rats via cardiac puncture or cannulation into chilled Lavender Vacutainer tubes containing EDTA[31].

-

Immediately add a protease inhibitor, such as aprotinin (0.6 TIU/ml of blood), to prevent peptide degradation[31].

-

Centrifuge at 1,600 x g for 15 minutes at 4°C.

-

Collect the supernatant (plasma) and store at -70°C until extraction[31].

-

-

Plasma Extraction:

-

Acidify the plasma with an equal volume of an extraction buffer (e.g., Buffer A from a commercial kit, typically containing acid and organic solvent)[31].

-

Vortex and centrifuge at >10,000 x g for 20 minutes at 4°C to precipitate larger proteins.

-

Activate a C18 Sep-Pak column by washing with Buffer B (elution buffer, e.g., 60% acetonitrile in 1% TFA) followed by Buffer A.

-

Load the acidified plasma supernatant onto the column. The peptide will bind to the C18 matrix.

-

Wash the column twice with 3 ml of Buffer A to remove salts and interfering substances.

-

Elute the peptide slowly with 3 ml of Buffer B and collect the eluant.

-

Lyophilize the eluant to dryness and store at -20°C.

-

-

Radioimmunoassay Procedure:

-

Reconstitute the lyophilized sample extract in RIA buffer.

-

Prepare a standard curve using known concentrations of synthetic beta-endorphin (e.g., 10-1280 pg/ml)[31].

-

In assay tubes, pipette RIA buffer, standard or sample, primary antibody (raised against beta-endorphin), and ¹²⁵I-labeled beta-endorphin (tracer).

-

Incubate for 16-24 hours at 4°C. During this time, the unlabeled peptide (from the sample/standard) and the tracer will compete for binding to the primary antibody.

-

Add a secondary antibody (precipitating antibody) and incubate to form an immune complex that can be pelleted.

-

Centrifuge the tubes to pellet the antibody-bound tracer.

-

Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of beta-endorphin in the samples by interpolating their bound tracer percentage on the standard curve.

-

Functional Assessment: Tail-Flick Test for Analgesia

Causality Behind the Method: The tail-flick test is a classic behavioral assay to measure spinal nociceptive reflexes. It is based on the principle that a noxious thermal stimulus applied to the tail will elicit a reflexive withdrawal (flick). The latency (time) to this reflex is a quantifiable measure of pain sensitivity. Analgesic compounds, or conditions that trigger endogenous opioid release, will increase this latency. A cut-off time is critical to prevent tissue damage to the animal, ensuring the protocol is both effective and ethical.

Step-by-Step Protocol: Tail-Flick Test in Mice

-

Acclimation:

-

Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Handle the mice gently to minimize stress-induced analgesia, which could confound the results.

-

-

Baseline Measurement:

-

Gently restrain the mouse, allowing the tail to hang freely.

-

Focus a beam of radiant heat from a tail-flick apparatus onto the ventral surface of the tail, approximately 2-3 cm from the tip.

-

Start a timer simultaneously with the heat stimulus.

-

Stop the timer as soon as the mouse flicks its tail away from the heat source. This is the baseline latency.

-

Crucially, implement a cut-off time (typically 10-12 seconds) to prevent tissue damage. If the mouse does not respond by this time, remove the stimulus and assign the cut-off latency.

-

Perform 2-3 baseline measurements for each mouse and average them.

-

-

Experimental Procedure:

-

Administer the test compound (e.g., a potential analgesic) or placebo via the desired route (e.g., intraperitoneal injection).

-

At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), repeat the tail-flick latency measurement as described in Step 2.

-

-

Data Analysis:

-

Calculate the percentage of Maximum Possible Effect (%MPE) for each time point using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

-

This normalization accounts for individual differences in baseline sensitivity.

-

Compare the %MPE between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

-

Experimental Workflow: Investigating a Novel Analgesic

Caption: A validated workflow for assessing the opioid-mediated analgesic effects of a test compound.

Section 4: Quantitative Data & Clinical Significance

Receptor Binding and Plasma Concentrations

| Parameter | Value | Significance | Source |

| Primary Receptor Target | Mu-Opioid Receptor (MOR) | Highest affinity binding site, mediating most of the peptide's key functions. | [2][3] |

| Relative Analgesic Potency | 18-33x that of morphine | Demonstrates the profound efficacy of the endogenous system. | [1][2] |

| Basal Plasma Concentration (Human) | ~112-115 pg/ml | Represents the tonic level of the peptide under non-stressful conditions. | [29] |

| Stimulated Plasma Concentration (Human) | Can increase 1.5 to 7-fold | Rises significantly in response to stressors like surgery, pain, or exercise. | [28][29] |

Clinical Relevance and Future Directions

The systemic functions of beta-endorphin give it significant clinical relevance.

-

Chronic Pain: Lower levels of beta-endorphin have been observed in the cerebrospinal fluid of patients with chronic neuropathic pain and in the plasma of those with conditions like migraine and rheumatoid arthritis[1][32][33]. This suggests that dysregulation of the endogenous opioid system may contribute to the pathophysiology of chronic pain states.

-

Mental Health & Addiction: Its role in the HPA axis and reward pathways implicates beta-endorphin in stress-related disorders and addiction. Understanding individual genetic variability in the POMC system may help identify susceptibility to these conditions[12][14].

-

Therapeutic Potential: Developing therapeutics that can selectively modulate the endogenous beta-endorphin system—promoting its release or enhancing its signaling—offers a promising avenue for novel analgesics and other treatments. The goal is to harness the body's own powerful homeostatic mechanisms while potentially avoiding some of the adverse effects associated with exogenous opioids.

Future research will likely focus on the tissue-specific regulation of POMC processing and the development of more sophisticated tools to measure beta-endorphin activity in real-time within specific neural circuits, moving beyond plasma measurements to a more precise understanding of its role as a neurotransmitter and neuromodulator.

References

-

Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

β-Endorphin. (n.d.). Encyclopedia MDPI. Retrieved January 21, 2026, from [Link]

-

Understanding Endorphins and Their Importance in Pain Management. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

-

Subcellular pathways of beta-endorphin synthesis, processing, and release from immunocytes in inflammatory pain. (1999). PubMed. Retrieved January 21, 2026, from [Link]

-

Effects of beta endorphin on specific immune responses in man. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

-

Peripheral beta-endorphin and pain modulation. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

-

Proopiomelanocortin (POMC): the cutaneous roles of its melanocortin products and receptors. (2007). PubMed. Retrieved January 21, 2026, from [Link]

-

[Effect of beta-endorphin on endocrine function]. (1981). PubMed. Retrieved January 21, 2026, from [Link]

-

Beta-endorphin and drug-induced reward and reinforcement. (2008). PubMed. Retrieved January 21, 2026, from [Link]

-

Gene structure and post-translational processing of proopiomelanocortin (POMC). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

β-Endorphin. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism. (2020). MDPI. Retrieved January 21, 2026, from [Link]

-

POMC gene. (n.d.). MedlinePlus Genetics. Retrieved January 21, 2026, from [Link]

-

POMC proopiomelanocortin [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved January 21, 2026, from [Link]

-

Radioimmunoassay of beta-endorphin basal and stimulated levels in extracted rat plasma. (1978). PubMed. Retrieved January 21, 2026, from [Link]

-

Analgesic effect of β-endorphins. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Proopiomelanocortin. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Beta-endorphin and the immune system--possible role in autoimmune diseases. (1995). PubMed. Retrieved January 21, 2026, from [Link]

-

Beta- Endorphins- A Novel Holistic Therapeutic Approach to Autoimmune Diseases. (2018). Biomedical Journal of Scientific & Technical Research. Retrieved January 21, 2026, from [Link]

-

The interrelation between the hypothalamic–pituitary–adrenal (HPA), stress, and β-endorphins. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Subcellular Pathways of β-Endorphin Synthesis, Processing, and Release from Immunocytes in Inflammatory Pain. (1999). The Journal of Immunology. Retrieved January 21, 2026, from [Link]

-

Beta-endorphin and the endocrine pancreas. Studies in healthy and diabetic human beings. (1983). The Journal of Clinical Investigation. Retrieved January 21, 2026, from [Link]

-

2-Minute Neuroscience: Beta-Endorphin. (2020). YouTube. Retrieved January 21, 2026, from [Link]

-

(PDF) Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Beta-endorphin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

-

Development and validation of a radioimmunoassay for beta-endorphin-related peptides. (1981). PubMed. Retrieved January 21, 2026, from [Link]

-

Specific Homologous Radioimmunoassay for Human β-Endorphin: Direct Measurement in Biological Fluids. (1980). Oxford Academic. Retrieved January 21, 2026, from [Link]

-

β-endorphin modulates the effect of stress on novelty-suppressed feeding. (2012). Frontiers. Retrieved January 21, 2026, from [Link]

-

β-endorphin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

-

Beta-Endorphin Modulates the Effect of Stress on Novelty-Suppressed Feeding. (2012). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

-

Pre‐ and Posttranslational Regulation of β‐Endorphin Biosynthesis in the CNS: Effects of Chronic Naltrexone Treatment. (1994). MD Anderson Cancer Center. Retrieved January 21, 2026, from [Link]

-

The Neuroscience of Drug Reward and Addiction. (n.d.). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

-

Physiology-of-beta-endorphins.-A-close-up-view-and-a-review-of-the-literature.pdf. (n.d.). Retrieved January 21, 2026, from [Link]

-

Endorphins in the brain's reinforcement system. (n.d.). EBSCO. Retrieved January 21, 2026, from [Link]

-

Biochemistry, Endorphin. (2025). National Center for Biotechnology Information (NCBI). Retrieved January 21, 2026, from [Link]

-

Can sugar be addictive? Neural reward pathways in the brain. (n.d.). CABI Digital Library. Retrieved January 21, 2026, from [Link]

-

Newly discovered brain pathway sheds light on addiction. (2024). The Rockefeller University. Retrieved January 21, 2026, from [Link]

-

Neuroscience and addiction: Unraveling the brain's reward system. (2025). Penn LPS Online. Retrieved January 21, 2026, from [Link]

Sources

- 1. β-Endorphin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proopiomelanocortin (POMC): the cutaneous roles of its melanocortin products and receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. POMC gene: MedlinePlus Genetics [medlineplus.gov]

- 6. POMC proopiomelanocortin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Proopiomelanocortin - Wikipedia [en.wikipedia.org]

- 9. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subcellular pathways of beta-endorphin synthesis, processing, and release from immunocytes in inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | β-endorphin modulates the effect of stress on novelty-suppressed feeding [frontiersin.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. "Beta-Endorphin Modulates the Effect of Stress on Novelty-Suppressed Fe" by Elizabeth T. Barfield, V. Alexandra Moser et al. [digitalcommons.bucknell.edu]

- 15. biomedres.us [biomedres.us]

- 16. researchgate.net [researchgate.net]

- 17. Beta-endorphin and the immune system--possible role in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of beta endorphin on specific immune responses in man - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [Effect of beta-endorphin on endocrine function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. rpsg.org.uk [rpsg.org.uk]

- 22. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Beta-endorphin and drug-induced reward and reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Neuroscience of Drug Reward and Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cabidigitallibrary.org [cabidigitallibrary.org]

- 26. The Rockefeller University » Newly discovered brain pathway sheds light on addiction [rockefeller.edu]

- 27. Neuroscience and addiction: Unraveling the brain’s reward system | Penn LPS Online [lpsonline.sas.upenn.edu]

- 28. Radioimmunoassay of beta-endorphin basal and stimulated levels in extracted rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Development and validation of a radioimmunoassay for beta-endorphin-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. phoenixbiotech.net [phoenixbiotech.net]

- 32. Peripheral beta-endorphin and pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 33. phoenixpeptide.com [phoenixpeptide.com]

beta-endorphin (1-31) synthesis from pro-opiomelanocortin (POMC)

An In-Depth Technical Guide to the Synthesis of Beta-Endorphin (1-31) from Pro-opiomelanocortin (POMC)

This guide provides a comprehensive technical overview of the biosynthesis of β-endorphin (1-31), from the genetic level of its precursor, pro-opiomelanocortin (POMC), to the intricate post-translational modifications that yield the mature, biologically active peptide. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical pathway and the methodologies to investigate it.

Introduction: The Significance of the POMC System

Pro-opiomelanocortin (POMC) is a remarkable prohormone that serves as the precursor to a diverse array of bioactive peptides, each with distinct physiological roles.[1][2] This system is a classic example of tissue-specific post-translational processing, where a single gene product can give rise to different sets of hormones and neuropeptides depending on the cellular context.[1] Among the most studied of these is β-endorphin, an endogenous opioid peptide with potent analgesic properties that is central to pain modulation, stress responses, and reward pathways.[3] A thorough understanding of the synthesis of β-endorphin is crucial for the development of novel therapeutics targeting these pathways.

The Molecular Architecture of the POMC Gene and Precursor Protein

The journey to bioactive β-endorphin begins with the POMC gene. In humans, this gene is located on chromosome 2p23.3 and is transcribed and translated into a pre-pro-opiomelanocortin polypeptide.[4] Following the co-translational cleavage of a signal peptide in the endoplasmic reticulum, the resulting 241-amino acid prohormone, POMC, undergoes a series of complex modifications.[5]

The structure of the POMC prohormone is modular, containing the sequences for multiple bioactive peptides. These include Adrenocorticotropic hormone (ACTH), α-, β-, and γ-Melanocyte-Stimulating Hormones (MSHs), and β-lipotropin (β-LPH), which is the direct precursor to β-endorphin.[1]

The Post-Translational Processing Cascade of POMC

The conversion of the POMC prohormone into its constituent peptides is a highly regulated process that occurs within the trans-Golgi network and secretory granules.[2][4] This intricate series of enzymatic cleavages is orchestrated primarily by a family of subtilisin-like endoproteases known as prohormone convertases (PCs).[4][6]

The Key Players: Prohormone Convertases

Two principal prohormone convertases are responsible for the majority of POMC processing:

-

Prohormone Convertase 1/3 (PC1/3): This enzyme initiates the processing of POMC in the anterior pituitary and hypothalamus by cleaving at specific pairs of basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys, Arg-Lys).[1][6] The initial cleavage by PC1/3 yields pro-ACTH and β-lipotropin (β-LPH).[1]

-

Prohormone Convertase 2 (PC2): This convertase is crucial for the further processing of POMC-derived intermediates. In tissues where PC2 is expressed, such as the intermediate lobe of the pituitary and the hypothalamus, it cleaves β-LPH to generate γ-lipotropin and β-endorphin.[1]

The tissue-specific expression of these convertases is a primary determinant of the final peptide products. For instance, the anterior pituitary primarily expresses PC1/3, leading to the secretion of ACTH and β-LPH.[2] In contrast, the intermediate pituitary and hypothalamic neurons express both PC1/3 and PC2, allowing for the complete processing to β-endorphin and other smaller peptides.[1][5]

The Stepwise Synthesis of β-Endorphin (1-31)

The synthesis of β-endorphin (1-31) from POMC can be visualized as a multi-step enzymatic cascade:

-

Initial Cleavage of POMC: PC1/3 cleaves POMC at a Lys-Arg site to separate the N-terminal fragment, pro-ACTH, and the C-terminal fragment, β-lipotropin (β-LPH).[1][6]

-

Generation of β-Endorphin from β-LPH: In cells expressing PC2, β-LPH is further cleaved at a pair of basic residues to release the 31-amino acid C-terminal fragment, β-endorphin (1-31).[1]

-

Exopeptidase Trimming: Following the endoproteolytic cleavages by PCs, carboxypeptidase E (CPE) removes the C-terminal basic residues from the newly formed peptides, a crucial step for their maturation and biological activity.[1]

Diagram of POMC Processing to β-Endorphin

Caption: Simplified workflow of POMC processing to β-endorphin.

Further Post-Translational Modifications of β-Endorphin

The biological activity of β-endorphin can be further modulated by additional post-translational modifications, primarily N-terminal acetylation and C-terminal truncation.

-

N-terminal Acetylation: The addition of an acetyl group to the N-terminal tyrosine residue of β-endorphin dramatically reduces its affinity for opioid receptors, effectively inactivating its analgesic properties.[7] This modification is thought to be a mechanism for regulating opioid activity in different tissues.[4]

-

C-terminal Truncation: β-endorphin (1-31) can be proteolytically cleaved at its C-terminus to produce shorter fragments, such as β-endorphin (1-27) and β-endorphin (1-26).[6] These truncated forms often have reduced or even antagonistic activity at opioid receptors.[7]

Experimental Methodologies for the Study of β-Endorphin Synthesis

A robust understanding of the POMC system necessitates reliable and validated experimental techniques for the extraction, quantification, and characterization of β-endorphin and its precursors.

Extraction of β-Endorphin from Biological Samples

The choice of extraction protocol is critical to preserve the integrity of the peptides and remove interfering substances.

Protocol 1: Extraction of β-Endorphin from Plasma

-

Rationale: This protocol is designed to extract and concentrate β-endorphin from plasma while removing abundant plasma proteins that can interfere with immunoassays. The use of a C18 solid-phase extraction (SPE) column is a standard and effective method for purifying peptides.

-

Step-by-Step Methodology:

-

Blood Collection: Collect whole blood into chilled Lavender Vacutainer tubes containing EDTA and a protease inhibitor such as aprotinin.[8]

-

Plasma Separation: Immediately centrifuge the blood at 1,600 x g for 15 minutes at 4°C.[8] Carefully collect the plasma supernatant.

-

Acidification: Acidify the plasma with an equal volume of Buffer A (e.g., 1% trifluoroacetic acid in water).[8][9] This step helps to precipitate larger proteins.

-

Centrifugation: Centrifuge the acidified plasma at 6,000-17,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[8]

-

SPE Column Equilibration: Equilibrate a C18 SPE column by washing with 1 ml of Buffer B (e.g., 60% acetonitrile in 1% trifluoroacetic acid) followed by three washes with 3 ml of Buffer A.[8]

-

Sample Loading: Slowly load the acidified plasma supernatant onto the equilibrated C18 column.[9]

-

Washing: Wash the column twice with 3 ml of Buffer A to remove salts and other hydrophilic impurities.[8]

-

Elution: Elute the bound peptides with 3 ml of Buffer B into a clean polystyrene tube.[8]

-

Drying: Evaporate the eluant to dryness using a centrifugal concentrator (e.g., SpeedVac).

-

Storage: Store the dried extract at -20°C until ready for analysis.[8] Reconstitute in an appropriate assay buffer prior to use.[8]

-

Quantification of β-Endorphin by Enzyme Immunoassay (EIA)

EIA is a common and sensitive method for quantifying β-endorphin levels in biological samples.

Protocol 2: Competitive Enzyme Immunoassay for β-Endorphin

-

Rationale: This competitive immunoassay relies on the competition between unlabeled β-endorphin in the sample and a fixed amount of labeled β-endorphin for a limited number of primary antibody binding sites. The amount of labeled peptide bound to the antibody is inversely proportional to the concentration of unlabeled peptide in the sample.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents, including wash buffer, assay buffer, standard solutions of known β-endorphin concentrations, and reconstituted samples according to the manufacturer's instructions or laboratory-validated protocols.

-

Standard Curve: Pipette known concentrations of β-endorphin standard into designated wells of a microtiter plate pre-coated with a secondary antibody.

-

Sample Addition: Add reconstituted samples and quality controls to their respective wells.

-

Primary Antibody and Labeled Peptide Addition: Add the primary antibody specific for β-endorphin and a known amount of enzyme-labeled β-endorphin to each well.

-

Incubation: Incubate the plate, typically for 16-24 hours at 4°C, to allow for competitive binding.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Substrate Addition: Add the enzyme substrate (e.g., TMB) to each well and incubate for a specified time at room temperature to allow for color development.

-

Stop Reaction: Stop the enzymatic reaction by adding a stop solution.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of β-endorphin in the samples by interpolating their absorbance values from the standard curve.

-

Diagram of Competitive EIA Workflow

Caption: Workflow for a competitive enzyme immunoassay.

Characterization by Mass Spectrometry

Mass spectrometry (MS) offers a highly specific and sensitive method for the identification and quantification of β-endorphin and its various modified forms.

-

Rationale: MS-based approaches, often coupled with liquid chromatography (LC-MS), can definitively identify peptides based on their mass-to-charge ratio and fragmentation patterns. This allows for the unambiguous identification of different β-endorphin isoforms, which is a limitation of immunoassays that may cross-react with multiple forms.

-

Key Considerations for an MS-based Workflow:

-

Sample Preparation: Thorough sample cleanup and enrichment, as described in the extraction protocol, are critical to remove interfering substances and concentrate the target peptide.

-

Liquid Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is typically used to separate β-endorphin from other peptides prior to introduction into the mass spectrometer.

-

Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique for peptides. High-resolution mass spectrometers (e.g., Orbitrap or TOF) are used to accurately measure the mass of the intact peptide.

-

Tandem Mass Spectrometry (MS/MS): For definitive identification, the β-endorphin ion is isolated and fragmented. The resulting fragment ion spectrum provides sequence information that can be matched to the known sequence of β-endorphin.

-

Quantitative Analysis: For quantification, a stable isotope-labeled internal standard of β-endorphin is spiked into the sample at the beginning of the extraction process. The ratio of the signal from the endogenous peptide to the internal standard is used to calculate the concentration.

-

Cellular Models for Studying POMC Processing

In vitro cell culture models are invaluable tools for dissecting the molecular mechanisms of POMC processing.

-

AtT-20 Cells: This mouse pituitary corticotroph tumor cell line is a classic model for studying POMC synthesis and processing to ACTH.[4][6]

-

Human Pluripotent Stem Cell (hPSC)-derived Hypothalamic Neurons: Recent advances have enabled the differentiation of hPSCs into hypothalamic neurons that express and process POMC, providing a human-relevant model to study the neuronal processing of this prohormone.[10]

Conclusion and Future Directions

The synthesis of β-endorphin from POMC is a highly regulated and complex process with profound physiological implications. A detailed understanding of this pathway, from the gene to the final bioactive peptide, is essential for advancing our knowledge of pain, stress, and reward, and for the development of novel therapeutic strategies. The experimental methodologies outlined in this guide provide a robust framework for investigating the intricacies of the POMC system. Future research, leveraging advanced techniques such as single-cell transcriptomics and proteomics, will undoubtedly continue to unravel the complexities of tissue-specific POMC processing and its role in health and disease.

References

-

Cool, D. R., et al. (2018). POMC: The Physiological Power of Hormone Processing. Physiological Reviews, 98(4), 2283–2339. [Link]

-

Fricker, L. D. (2020). Obesity, POMC, and POMC-processing Enzymes: Surprising Results From Animal Models. Endocrinology, 161(9), bqaa111. [Link]

-

Wikipedia contributors. (2023). β-Endorphin. Wikipedia, The Free Encyclopedia. [Link]

-

Wardlaw, S. L. (2011). Hypothalamic proopiomelanocortin processing and the regulation of energy balance. European Journal of Pharmacology, 660(1), 11-23. [Link]

-

Cawley, N. X., et al. (2016). 60 YEARS OF POMC: Biosynthesis, trafficking, and secretion of pro-opiomelanocortin-derived peptides. Journal of Molecular Endocrinology, 56(4), T77-T97. [Link]

-

Vuolteenaho, O., Leppäluoto, J., & Höyhtyä, M. (1982). Development and validation of a radioimmunoassay for beta-endorphin-related peptides. Acta Endocrinologica, 100(3), 321-331. [Link]

-

Neuro Transmissions. (2020, March 28). 2-Minute Neuroscience: Beta-Endorphin [Video]. YouTube. [Link]

-

Lu, C., et al. (2018). Human POMC processing in vitro and in vivo revealed by quantitative peptidomics. bioRxiv. [Link]

-

Herath, H. M. D. R., et al. (2014). Biotransformation of beta-endorphin and possible therapeutic implications. Frontiers in Pharmacology, 5, 26. [Link]

-

Loh, Y. P., et al. (2016). Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides. Endotext. [Link]

Sources